Technical Monograph: (4-(3-Oxocyclobutyl)phenyl)boronic Acid
Technical Monograph: (4-(3-Oxocyclobutyl)phenyl)boronic Acid
Topic: (4-(3-Oxocyclobutyl)phenyl)boronic acid chemical properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
[1]
Executive Summary
(4-(3-Oxocyclobutyl)phenyl)boronic acid (CAS 254893-03-3) represents a high-value bifunctional scaffold in modern medicinal chemistry. It bridges the gap between classical aromatic coupling partners and the increasing demand for Fsp³-rich architectures ("Escape from Flatland"). This monograph details the physicochemical properties, synthetic pathways, and divergent reactivity profiles of this molecule, providing researchers with the actionable intelligence required to deploy it in structure-activity relationship (SAR) campaigns.
Compound Identification & Physical Characterization[2][3]
This compound is characterized by a para-substituted phenyl ring bearing a boronic acid moiety and a strained cyclobutanone ring. The cyclobutyl group acts as a rigid, non-planar spacer, offering unique vector orientation compared to traditional alkyl chains.
Table 1: Physicochemical Profile
| Property | Data | Source/Note |
| IUPAC Name | (4-(3-Oxocyclobutyl)phenyl)boronic acid | |
| Common Synonyms | 3-(4-Boronophenyl)cyclobutanone | |
| CAS Number | 254893-03-3 | Verified |
| Molecular Formula | C₁₀H₁₁BO₃ | |
| Molecular Weight | 190.00 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 94–98 °C | [1] |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water | Boronic acid functionality dictates polarity |
| pKa | ~8.6 (Boronic acid) | Predicted based on PhB(OH)₂ |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) | Hygroscopic; prone to boroxine formation |
Synthetic Architecture
The synthesis of (4-(3-Oxocyclobutyl)phenyl)boronic acid requires careful chemoselective planning. Direct lithiation or Grignard formation from the aryl bromide precursor is contraindicated due to the incompatibility of the electrophilic ketone.
Recommended Route: Miyaura Borylation
The industry-standard approach utilizes a Palladium-catalyzed Miyaura borylation. This pathway tolerates the ketone functionality, avoiding the need for cumbersome protection/deprotection steps (e.g., ketalization).
Figure 1: Chemoselective synthesis via Miyaura Borylation. This route preserves the ketone motif while installing the boron species [2].
Chemical Reactivity Profile
The utility of this scaffold lies in its orthogonal reactivity . The boronic acid allows for Suzuki-Miyaura cross-coupling, while the cyclobutanone serves as a handle for reductive amination or olefination.
A. Chemoselectivity Challenges
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Suzuki Coupling: Standard basic conditions (K₂CO₃/H₂O) are generally compatible with the ketone. However, strong nucleophiles or high temperatures (>100°C) may induce aldol-type polymerizations of the cyclobutanone.
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Reductive Amination: Must be performed after cross-coupling if the coupling partner is sensitive to reducing agents (e.g., NaBH(OAc)₃).
B. Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling (Ketone Preservation)
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Objective: Couple the boronic acid to an aryl halide without degrading the cyclobutanone.
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Reagents:
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Procedure:
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Charge a reaction vial with boronic acid, aryl bromide, and Pd catalyst.
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Evacuate and backfill with Nitrogen (3x).
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Add Dioxane and aqueous K₂CO₃.
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Heat to 60–80 °C (Do not exceed 90 °C to minimize ketone side reactions).
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Monitor by LCMS. Upon completion, dilute with EtOAc, wash with brine, and purify via flash chromatography.
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Protocol 2: Reductive Amination (Post-Coupling Functionalization)
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Objective: Convert the cyclobutanone into a tertiary amine (common in GPCR/Kinase inhibitor design).
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Reagents:
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Scaffold-Ketone (1.0 equiv)
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Secondary Amine (1.2 equiv)
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NaBH(OAc)₃ (1.5 equiv)
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Acetic Acid (catalytic)
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Solvent: DCE or DCM
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-
Procedure:
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Dissolve ketone and amine in DCE.
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Add catalytic AcOH and stir for 30 min to form the iminium ion.
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Add NaBH(OAc)₃ in one portion.
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Stir at Room Temperature for 4–16 h.
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Quench with saturated NaHCO₃.
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Structural Biology & Medicinal Applications[3][9]
The cyclobutyl ring is not merely a linker; it is a bioisostere that imparts specific pharmacological advantages.
The "Escape from Flatland"
Replacing a phenyl ring or a flexible alkyl chain with a cyclobutyl ring increases the fraction of sp³ hybridized carbons (Fsp³).
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Solubility: Disruption of planar stacking improves aqueous solubility.
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Metabolic Stability: The cyclobutyl ring is metabolically robust compared to linear alkyl chains (which suffer from β-oxidation) or phenyl rings (prone to CYP450 oxidation).
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Vector Geometry: The 1,3-substitution pattern on the cyclobutane (after functionalization) provides a "puckered" geometry, projecting substituents at angles distinct from 1,4-phenyl (180°) or 1,4-cyclohexyl systems [3].
Figure 2: Strategic applications in drug design. The scaffold enables precise geometric control and physicochemical optimization.
Handling & Stability
Boroxine Equilibrium
Like all boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).
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Observation: NMR may show broadened peaks or multiple species in non-polar solvents.
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Mitigation: Add a drop of D₂O to the NMR tube to hydrolyze the boroxine back to the monomeric acid for clear characterization.
Protodeboronation
While generally stable, the C-B bond can cleave under strongly acidic conditions or in the presence of specific metal contaminants.
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Storage: Keep dry. Moisture promotes boroxine formation cycles which can physically degrade the powder form over time.
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Purification: Avoid silica gel chromatography for the free boronic acid (it streaks). Pinacol ester formation is recommended for purification if the free acid is difficult to handle.
References
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ChemicalBook. (2023).[4] 3-(4-BORONOPHENYL)CYCLOBUTANONE Properties and Melting Point Data. Retrieved from
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Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. (General methodology for Miyaura Borylation).[2][3]
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Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on cyclobutyl bioisosteres).
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Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling.[5] Retrieved from
